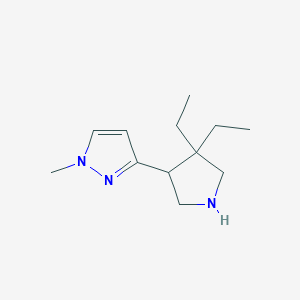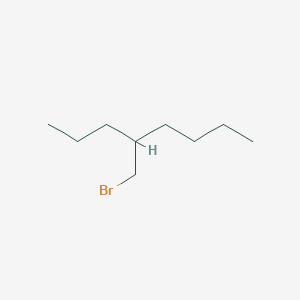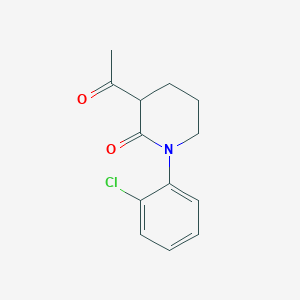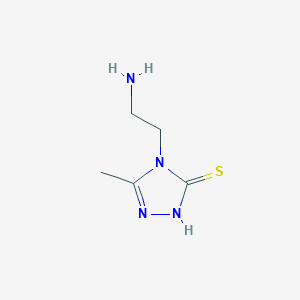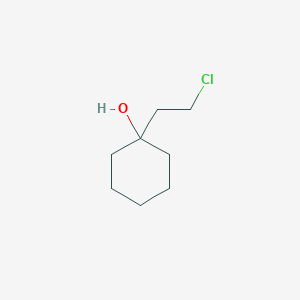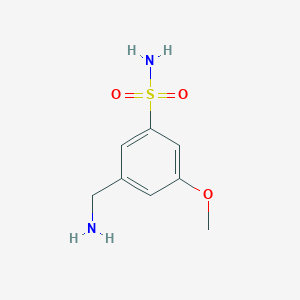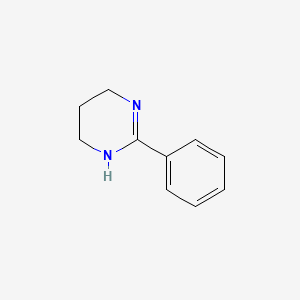![molecular formula C9H12F3N3O B13205091 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Material Science: It is used in the development of high-energy materials and as a component in various polymers.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is unique due to its specific trifluoromethyl and cyclohexyl substituents, which impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H12F3N3O |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15) |
Clave InChI |
UJKKWELSAOPFPG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=NN=C(O2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


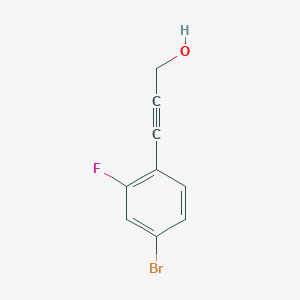

![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)

